molecular formula C9H9F3N2O B3140741 (E)-1,1,1-trifluoro-4-(2-pyridinylamino)-3-buten-2-ol CAS No. 478040-71-0

(E)-1,1,1-trifluoro-4-(2-pyridinylamino)-3-buten-2-ol

Cat. No.: B3140741
CAS No.: 478040-71-0
M. Wt: 218.18 g/mol
InChI Key: QDSXUIUWGNKOBN-GQCTYLIASA-N
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Description

(E)-1,1,1-trifluoro-4-(2-pyridinylamino)-3-buten-2-ol is a chemical compound characterized by the presence of a trifluoromethyl group, a pyridinylamino group, and a butenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,1,1-trifluoro-4-(2-pyridinylamino)-3-buten-2-ol typically involves the reaction of a trifluoromethylated precursor with a pyridinylamine derivative under specific conditions. One common method involves the use of a base to deprotonate the precursor, followed by nucleophilic substitution with the pyridinylamine. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1,1,1-trifluoro-4-(2-pyridinylamino)-3-buten-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-1,1,1-trifluoro-4-(2-pyridinylamino)-3-buten-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (E)-1,1,1-trifluoro-4-(2-pyridinylamino)-3-buten-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyridinylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated and pyridinylamino derivatives, such as:

  • 1,1,1-trifluoro-2-(2-pyridinylamino)ethanol
  • 1,1,1-trifluoro-3-(2-pyridinylamino)propanol

Uniqueness

(E)-1,1,1-trifluoro-4-(2-pyridinylamino)-3-buten-2-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-1,1,1-trifluoro-4-(pyridin-2-ylamino)but-3-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)7(15)4-6-14-8-3-1-2-5-13-8/h1-7,15H,(H,13,14)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSXUIUWGNKOBN-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC=CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)N/C=C/C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-1,1,1-trifluoro-4-(2-pyridinylamino)-3-buten-2-ol
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(E)-1,1,1-trifluoro-4-(2-pyridinylamino)-3-buten-2-ol
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(E)-1,1,1-trifluoro-4-(2-pyridinylamino)-3-buten-2-ol
Reactant of Route 6
(E)-1,1,1-trifluoro-4-(2-pyridinylamino)-3-buten-2-ol

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